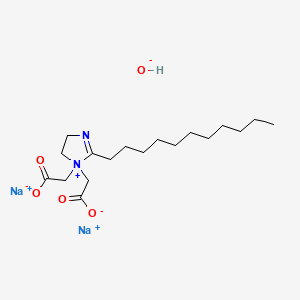
2-Amino-3,5-dibromopyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,5-dibromopyridine hydrobromide is a chemical compound with the molecular formula C5H4Br2N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its use in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromopyridine hydrobromide typically involves the bromination of 2-aminopyridine. The process begins with the dissolution of 2-aminopyridine in acetic acid, followed by the addition of bromine. The reaction is carried out under controlled temperatures to ensure the selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3,5-dibromopyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under suitable conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2-Amino-3,5-dibromopyridine with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-dibromopyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds. .
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Wirkmechanismus
The mechanism of action of 2-Amino-3,5-dibromopyridine hydrobromide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The bromine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-bromopyridine
- 2-Amino-3,5-dichloropyridine
- 2-Amino-3,5-difluoropyridine
Comparison: 2-Amino-3,5-dibromopyridine hydrobromide is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H5Br3N2 |
|---|---|
Molekulargewicht |
332.82 g/mol |
IUPAC-Name |
3,5-dibromopyridin-2-amine;hydrobromide |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H |
InChI-Schlüssel |
DJRMDMSVBJNVQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)N)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)






![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)

